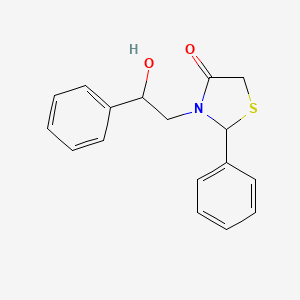

![molecular formula C21H27N3S B5587662 2-环丙基-4-苯基-9-(1,3-噻唑-2-基)-2,9-二氮杂螺[5.5]十一烷](/img/structure/B5587662.png)

2-环丙基-4-苯基-9-(1,3-噻唑-2-基)-2,9-二氮杂螺[5.5]十一烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions, including Michael addition and spirocyclization processes. For example, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane derivatives via cascade cyclization involving [5+1] double Michael addition reactions has been developed, showing high yields and versatility in introducing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

- The molecular structure of diazaspiro[5.5]undecane derivatives often features a cyclohexanone unit preferring a chair conformation, as revealed by NMR and X-ray crystallography. This conformation is critical for understanding the compound's chemical behavior and interactions (Islam et al., 2017).

Chemical Reactions and Properties

- Diazaspiro[5.5]undecane compounds participate in various chemical reactions, including aminomethylation, which leads to the formation of new spirocyclic derivatives. These reactions are essential for further functionalization and exploration of the compound's chemical space (Khrustaleva et al., 2018).

Physical Properties Analysis

- The physical properties, such as solubility and crystallinity, of diazaspiro[5.5]undecane derivatives, can be inferred from studies focusing on closely related structures. For instance, the crystal structure analysis provides insights into the intermolecular interactions that influence these properties (Zeng et al., 2021).

科学研究应用

CCR8拮抗剂用于治疗呼吸道疾病

已将二氮杂螺[5.5]十一烷类的化合物(包括与指定化合物相似的衍生物)确定为CCR8拮抗剂。这些化合物被认为可用于治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺疾病和鼻炎等呼吸道疾病(Dr. Peter Norman, 2007)。

含氮螺杂环的合成

研究探索了含氮螺杂环(包括2,4-二氮杂螺[5.5]十一烷衍生物)的高效、无催化剂合成。这些化合物通过[5 + 1]双迈克尔加成反应合成,突出了二氮杂螺[5.5]十一烷骨架在有机合成中的多功能性(K. Aggarwal, Kanika Vij, J. Khurana, 2014)。

碱促进的二氮杂螺[5.5]十一烷衍生物合成

另一项研究开发了一种通过碱促进的[5+1]双迈克尔加成反应合成二氮杂螺[5.5]十一烷衍生物的方法。该过程说明了该化合物在合成具有生物活性的螺杂环衍生物中的相关性(M. Islam, A. Barakat, et al., 2017)。

药物开发中的特权杂环

1,9-二氮杂螺[5.5]十一烷(包括与指定化合物相关的那些)由于其显着的生物活性而被认为是特权杂环。这些化合物在治疗肥胖、疼痛、免疫系统疾病、细胞信号传导、心血管疾病和精神病方面具有潜在应用(D. Blanco‐Ania, R. Heus, F. Rutjes, 2017)。

合成和光物理研究

已探索二氮杂螺[5.5]十一烷衍生物的合成和光物理研究,包括通过X射线晶体学和核磁共振进行结构分析。这些研究提供了对这些化合物在材料科学和分子工程中的结构动力学和潜在应用的见解(K. Aggarwal, J. Khurana, 2015)。

属性

IUPAC Name |

2-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3S/c1-2-4-17(5-3-1)18-14-21(16-24(15-18)19-6-7-19)8-11-23(12-9-21)20-22-10-13-25-20/h1-5,10,13,18-19H,6-9,11-12,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJWRTLOMFZJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC3(C2)CCN(CC3)C4=NC=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-phenyl-9-(1,3-thiazol-2-YL)-2,9-diazaspiro[5.5]undecane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)